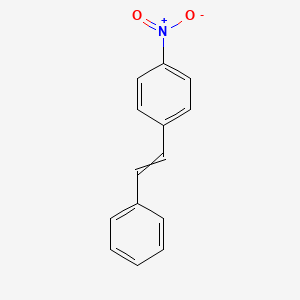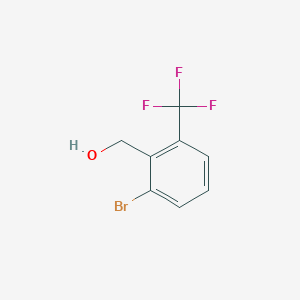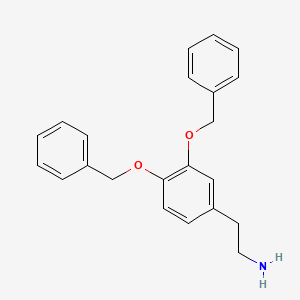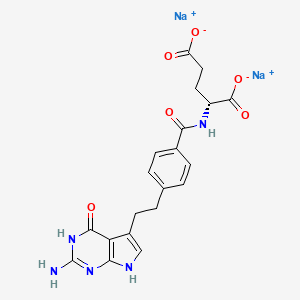
1-Nitro-4-styrylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-nitrostilbene typically involves classical organic reactions. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the stilbene structure. Another method is the Heck reaction, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of (Z)-4-nitrostilbene may utilize large-scale versions of these synthetic routes, optimized for yield and efficiency. The Wittig reaction and Heck reaction are scalable and can be adapted for industrial use, ensuring the production of high-purity (Z)-4-nitrostilbene .
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-4-nitrostilbene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction of the nitro group to an amine group is a common transformation.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Formation of nitro-substituted benzoic acids.
Reduction: Formation of 4-amino-stilbene derivatives.
Substitution: Formation of halogenated stilbene derivatives.
Applications De Recherche Scientifique
(Z)-4-nitrostilbene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its pharmacological effects and potential therapeutic uses.
Industry: Utilized in the production of dyes, optical brighteners, and other materials.
Mécanisme D'action
The mechanism of action of (Z)-4-nitrostilbene involves its interaction with various molecular targets. For example, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of biological pathways, such as those involved in cell proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Resveratrol: A well-known stilbene derivative with potent antioxidant and anticancer properties.
Pterostilbene: Another stilbene derivative with enhanced bioavailability and similar biological activities.
Combretastatin: A stilbene derivative known for its antimitotic and anticancer properties.
Uniqueness of (Z)-4-nitrostilbene
(Z)-4-nitrostilbene is unique due to its specific nitro substitution, which imparts distinct chemical reactivity and biological activity compared to other stilbene derivatives. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .
Propriétés
Formule moléculaire |
C14H11NO2 |
|---|---|
Poids moléculaire |
225.24 g/mol |
Nom IUPAC |
1-nitro-4-(2-phenylethenyl)benzene |
InChI |
InChI=1S/C14H11NO2/c16-15(17)14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H |
Clé InChI |
ZISCOWXWCHUSMH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[(4-acetylphenyl)hydrazinylidene]-2-(3,3-dimethyl-4H-isoquinolin-1-yl)acetamide](/img/structure/B8813944.png)





